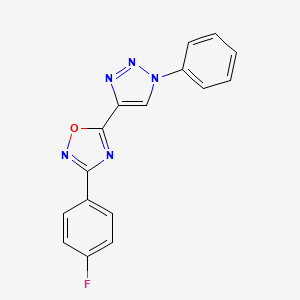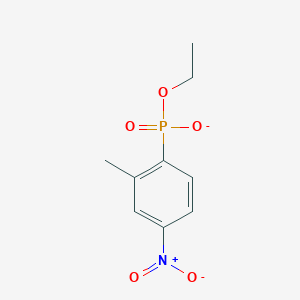
Ethyl (2-methyl-4-nitrophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-methyl-4-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl ester and a nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyl-4-nitrophenyl)phosphonate typically involves the reaction of 2-methyl-4-nitrophenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group is replaced by the phosphonate ester group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Tetrahydrofuran or dimethylformamide
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding phosphonic acid using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Hydrochloric acid, sodium hydroxide
Condensation: Aldehydes, ketones, acidic or basic catalysts
Major Products Formed
Reduction: 2-methyl-4-aminophenylphosphonate
Hydrolysis: 2-methyl-4-nitrophenylphosphonic acid
Condensation: Various phosphonate derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl (2-methyl-4-nitrophenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonate group, which can mimic phosphate esters in biological systems.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of ethyl (2-methyl-4-nitrophenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (4-nitrophenyl)phosphonate
- Methyl (2-methyl-4-nitrophenyl)phosphonate
- Ethyl (2-methyl-4-aminophenyl)phosphonate
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides distinct chemical properties compared to other phosphonate derivatives.
Eigenschaften
CAS-Nummer |
876273-93-7 |
|---|---|
Molekularformel |
C9H11NO5P- |
Molekulargewicht |
244.16 g/mol |
IUPAC-Name |
ethoxy-(2-methyl-4-nitrophenyl)phosphinate |
InChI |
InChI=1S/C9H12NO5P/c1-3-15-16(13,14)9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)/p-1 |
InChI-Schlüssel |
CIPINZYLNJJJOZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
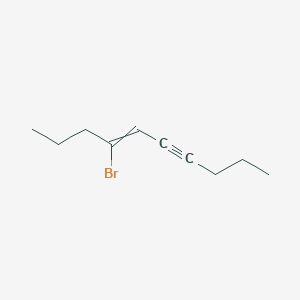
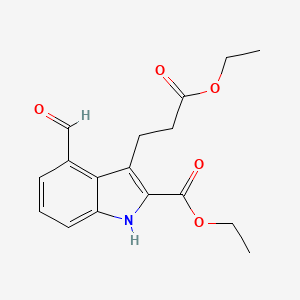

![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)
![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
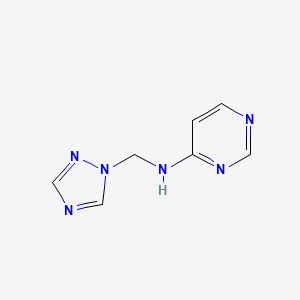
![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
